molecular formula C13H19ClN2O2 B085988 Chloroprocaine CAS No. 133-16-4

Chloroprocaine

Cat. No. B085988
CAS RN: 133-16-4
M. Wt: 270.75 g/mol
InChI Key: VDANGULDQQJODZ-UHFFFAOYSA-N
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Description

Chloroprocaine is a rapidly hydrolyzed local anesthetic widely utilized in anesthesia for its low maternal and fetal toxicity, quick onset, and brief duration of action. Neurological complications have been reported following its massive intrathecal injection after attempted epidural block, necessitating further study to understand the underlying causes, whether related to the drug itself, the stabilizer, its low pH, or other factors (Jong, 1981).

Synthesis Analysis

Chloroprocaine is synthesized from procaine by adding a chlorine substitution to the aromatic ring. This modification enhances its properties as a local anesthetic, providing rapid onset and short action. The detailed mechanisms of its synthesis involve complex chemical reactions that are crucial for its effectiveness and safety in clinical applications. The synthesis and understanding of chloroprocaine's structure benefit from broader chemical research, such as the derivatization of porphyrins to chlorins, which sheds light on the synthetic pathways that could potentially be applied to chloroprocaine and similar compounds (Taniguchi & Lindsey, 2017).

Molecular Structure Analysis

The molecular structure of chloroprocaine, characterized by its chlorinated aromatic ring, is essential for its action as a local anesthetic. This structure facilitates the drug's rapid hydrolysis, contributing to its short duration of action. Advances in synthetic chemistry, including the study of molecular docking and density functional theory (DFT), provide insights into the intramolecular interactions, polarizability, hyperpolarizability, and other properties relevant to chloroprocaine's molecular structure and function (Devi et al., 2018).

Chemical Reactions and Properties

Chloroprocaine undergoes various chemical reactions, including hydrolysis by plasma cholinesterases into para-aminobenzoic acid, which is crucial for its rapid inactivation and short-acting properties. Understanding these reactions and the factors influencing them, such as pH and the structure of the molecules, is vital for optimizing chloroprocaine's use and minimizing potential complications (Czaplicka, 2003).

Physical Properties Analysis

The physical properties of chloroprocaine, including its polymorphism, have significant implications for its pharmaceutical formulation and stability. Studies have characterized different polymorphic forms of chloroprocaine hydrochloride, revealing variations in thermodynamic stability, melting points, and other physical characteristics that influence its behavior in pharmaceutical applications (Schmidt, 2005).

Chemical Properties Analysis

The chemical properties of chloroprocaine, such as its reactivity with other compounds and stability under various conditions, are essential for its efficacy as an anesthetic. Research on the reactions of chlorine with inorganic and organic compounds provides a broader context for understanding chloroprocaine's behavior and the potential for interactions that could affect its use in clinical settings (Deborde & von Gunten, 2008).

Scientific Research Applications

  • Outpatient Spinal Anesthesia : Chloroprocaine (CP) is effective for outpatient spinal anesthesia, offering advantages like rapid onset and short duration, which are ideal for outpatient procedures (Hejtmanek & Pollock, 2011).

  • Labor and Delivery Anesthesia : Widely used in labor and delivery anesthesia, chloroprocaine's low toxicity to both mother and fetus makes it a preferred choice. However, neurological complications following massive intrathecal injections have been reported, requiring further investigation (Jong, 1981).

  • Comparison with Lidocaine for Cesarean Section : Chloroprocaine is used for urgent cesarean delivery of a distressed fetus due to its quick onset. A retrospective study found that chloroprocaine and lidocaine were both effective, with no significant differences in neonatal outcomes, suggesting lidocaine as an alternative (Gaiser, Cheek, & Gutsche, 1994).

  • Epidural and Spinal Block, Local Infiltration : Chloroprocaine has been reviewed for its use in epidural and spinal block, local infiltration, and peripheral and central nerve block. Its rapid onset and short action make it suitable for a variety of anesthetic applications (Gao, 2008).

  • Effect on Epidural Morphine for Postcesarean Delivery Analgesia : A study found that epidural chloroprocaine did not reduce the duration or effectiveness of postoperative analgesia from epidural morphine, indicating its compatibility with epidural morphine for pain relief (Hess et al., 2006).

  • Neurotoxicity Concerns : A case report documented prolonged neurologic impairment and adhesive arachnoiditis following an inadvertent subarachnoid injection of 2-chloroprocaine, raising concerns about potential neurotoxicity (Reisner, Hochman, & Plumer, 1980).

  • Dental Anesthesia : Chloroprocaine Hydrochloride has been evaluated for use in routine dental procedures, suggesting its effectiveness in local anesthesia in dental practices (Dolle & Dobbs, 1962).

  • Postoperative Analgesia in Infants : Chloroprocaine was found to be well-tolerated in infants for epidural analgesia postoperatively, with no identified adverse effects or tachyphylaxis for up to 96 hours (Ross et al., 2015).

  • Pudendal Nerve Block and Perineum Infiltration Anesthesia : A study showed chloroprocaine to be effective for pudendal nerve block and perineum infiltration anesthesia, with no adverse or hypersensitive reactions observed (Fu-tao, 2004).

  • Ultra-Short Outpatient Procedures : Spinal 1% 2-Chloroprocaine was compared with general anesthesia for ultra-short outpatient procedures, showing a reduction in discharge time and cost, making it suitable for such surgeries (Camponovo, 2014).

Safety And Hazards

Chloroprocaine should be handled with care to avoid inhalation, contact with eyes, skin, and clothing . It should not be injected or administered intraocularly . The most common adverse reaction is mydriasis (approximately 25%) .

Future Directions

Chloroprocaine has been found to be a safe and reliable option for patients to mobilize rapidly and leave the hospital sooner after total hip arthroplasty . Compared with bupivacaine, it is associated with shorter hospital length of stay and higher likelihood for discharge to home .

properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
Source PubChem
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InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
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Related CAS

3858-89-7 (hydrochloride)
Record name Chloroprocaine [INN]
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DSSTOX Substance ID

DTXSID8022799
Record name Chloroprocaine
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Molecular Weight

270.75 g/mol
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Physical Description

Solid
Record name Chloroprocaine
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Solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/, 1.30e+00 g/L
Record name Chloroprocaine
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Mechanism of Action

Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone., Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/, ... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/, ... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/
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Impurities

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative.
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Product Name

Chloroprocaine

CAS RN

133-16-4
Record name Chloroprocaine
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Record name Chloroprocaine [INN]
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Melting Point

173-174ºC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,470
Citations
AJ Gissen, S Datta, D Lambert - Regional Anesthesia and …, 1984 - search.proquest.com
The preceding report (page 124) indicated that the use of chloroprocaine (2CP) for epidural anesthesia is not excessively hazardous if certain precautions are observed. We find in this …
Number of citations: 135 search.proquest.com
DC Moore, J Spierdijk, RL Coleman… - Anesthesia & …, 1982 - journals.lww.com
… In three of the patients chloroprocaine alone was injected; … , chloroprocaine being used as a reinforcing (refill, top-up) dose. Speculation as to the etiology and the role of chloroprocaine …
Number of citations: 157 journals.lww.com
MR Hejtmanek, JE Pollock - Acta Anaesthesiologica …, 2011 - Wiley Online Library
Background: Recent volunteer and clinical studies of chloroprocaine (CP) have evaluated its use for outpatient spinal anesthesia. This retrospective review describes the discharge …
Number of citations: 72 onlinelibrary.wiley.com
G Veneziano, JD Tobias - Pediatric Anesthesia, 2017 - Wiley Online Library
… Chloroprocaine, an ester local anesthetic agent, … chloroprocaine for regional anesthesia in infants and children. Dosing regimens are presented and the applications of 2-chloroprocaine …
Number of citations: 33 onlinelibrary.wiley.com
E Goldblum, A Atchabahian - Acta Anaesthesiologica …, 2013 - Wiley Online Library
… Chloroprocaine (2-chloroprocaine, CP) has been one candidate to replace lidocaine for … cases), articaine,10 and 2-chloroprocaine, which was recently approved for intrathecal use in …
Number of citations: 115 onlinelibrary.wiley.com
M Taniguchi, AW Bollen, K Drasner - The Journal of the American …, 2004 - pubs.asahq.org
… one of two commercially available solutions of chloroprocaine, one of which contained sodium … of chloroprocaine, chloroprocaine with sodium bisulfite, sodium bisulfite, and saline. …
Number of citations: 118 pubs.asahq.org
A Saporito, M Ceppi, A Perren, D La Regina… - Journal of clinical …, 2019 - Elsevier
… Aim of the study was to determine if spinal 2-chloroprocaine was superior to low-dose spinal bupivacaine regarding the following outcomes: onset time, block duration, time to …
Number of citations: 33 www.sciencedirect.com
A Galindo, T Witcher - Anesthesia & Analgesia, 1980 - journals.lww.com
… and chloroprocaine. A mixture of equal parts or commercially available chloroprocaine 2% … a nerve blockade with characteristics of a chloroprocaine block. Changing the pH value of …
Number of citations: 60 journals.lww.com
K Drasner - Anesthesia & Analgesia, 2005 - journals.lww.com
… ( 14 ) suggesting that chloroprocaine can … chloroprocaine than with an equal dose of lidocaine ( 22 ), and institutional discharge criteria were achieved more rapidly with chloroprocaine …
Number of citations: 46 journals.lww.com
SE Cohen, A Thurlow - Anesthesiology, 1979 - europepmc.org
… chloroprocaine, 3 per cent; 19 received bupivacaine, 0.5 per cent, and 16 received a mixture containing chloroprocaine, … Bupivacaine lasted significantly longer than chloroprocaine or …
Number of citations: 65 europepmc.org

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